Benzyl 4-fluoro-3-methylpent-2-enoate
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Overview
Description
Benzyl 4-fluoro-3-methylpent-2-enoate is an organic compound characterized by the presence of a benzyl group attached to a 4-fluoro-3-methylpent-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-fluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.
Reduction: Formation of benzyl 4-fluoro-3-methylpent-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-fluoro-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-fluoro-3-methylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-fluoropent-2-enoate: Lacks the methyl group, resulting in different chemical properties and reactivity.
Benzyl 3-methylpent-2-enoate:
Benzyl 4-fluoro-3-methylbut-2-enoate: Has a shorter carbon chain, influencing its physical and chemical characteristics.
Uniqueness
Benzyl 4-fluoro-3-methylpent-2-enoate is unique due to the presence of both fluoro and methyl substituents, which confer distinct electronic and steric effects. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
CAS No. |
77163-74-7 |
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Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
benzyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-10(11(2)14)8-13(15)16-9-12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3 |
InChI Key |
ISXMGFZVVPJJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC(=O)OCC1=CC=CC=C1)C)F |
Origin of Product |
United States |
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